Neoxanthin
Overview
Description
Neoxanthin is a carotenoid and xanthophyll. In plants, it plays a role as an intermediate in the biosynthesis of the plant hormone abscisic acid . It is often present in two forms: all-trans and 9-cis isomers . It is produced from violaxanthin . Neoxanthin is a major xanthophyll carotenoid and a precursor of the plant hormone abscisic acid in dark green leafy vegetables . It is a potent antioxidant and light-harvesting pigment .
Synthesis Analysis
Neoxanthin is produced from violaxanthin, but a suspected neoxanthin synthase is still to be confirmed . Two different genes were confirmed to be implicated in violaxanthin conversion to neoxanthin in Arabidopsis and tomato .Molecular Structure Analysis
Neoxanthin has a specific role in protection against photooxidative stress . Protein secondary structure analysis results show that NXS contains 4 alpha helices, 10 beta sheets, 16 beta-turns, and most amino acids are hydrophobic amino acid .Chemical Reactions Analysis
Neoxanthin is involved in the light stress response at different levels . This xanthophyll is not directly involved in XCs and the molecular mechanisms behind its photoprotective activity are yet to be fully resolved .Physical And Chemical Properties Analysis
Neoxanthin has a chemical formula of C40H56O4 and a molar mass of 600.884 g·mol −1 . It is a solid substance that should be stored at -20°C, protected from light, and sealed .Scientific Research Applications
Neoxanthin Synthesis and Its Role in Plants Neoxanthin is recognized as the last product of carotenoid synthesis in green plants. Its synthesis involves the enzyme neoxanthin synthase (NSY), which converts violaxanthin to neoxanthin. This process is crucial for the production of the plant hormone abscisic acid. The identification of NSY highlights its significance in the carotenoid biosynthetic pathway in plants (Bouvier et al., 2000).
Neoxanthin's Antiproliferative and Apoptotic Effects Studies have shown that neoxanthin exhibits potent antiproliferative effects and can induce apoptosis in human prostate cancer cells. The gastrointestinal metabolism of neoxanthin in mice leads to the formation of neochrome stereoisomers, which also display antiproliferative effects on cancer cells (Asai et al., 2004). Further, neoxanthin has been found to induce apoptosis in PC-3 human prostate cancer cells, emphasizing its potential in cancer research (Kotake-Nara et al., 2005).
Neoxanthin and Obesity Research In the context of obesity, neoxanthin has been observed to have suppressive effects on the differentiation of adipose cells. It specifically reduces lipid accumulation and alters the expression of certain genes involved in adipocyte differentiation, making it a compound of interest in obesity research (Okada et al., 2008).
Photosystem II and Neoxanthin Neoxanthin plays a role in the stability of photosystem II (PSII) supercomplexes in plants. Its deficiency can impact the assembly of these complexes and the kinetics of state transitions, demonstrating its importance in the photosynthetic process (Tu et al., 2020).
Potential Hepatoprotective Effects Neoxanthin has shown potential in protecting liver cells against oxidative stress. It activates endogenous antioxidant signals and suppresses apoptosis in HepG2 cells, indicating its relevance in studies related to liver health and diseases (Rudresh et al., 2021).
Bioavailability and Dietary Considerations Research on the bioavailability of dietary neoxanthin in humans reveals that its plasma concentrations remain low even after intake of neoxanthin-rich diets, highlighting the challenges in utilizing dietary neoxanthin for therapeutic purposes (Asai et al., 2008).
Safety And Hazards
Future Directions
The vital roles of carotenoids to plants and humans have prompted significant progress toward our understanding of carotenoid metabolism and regulation . New regulators and novel roles of carotenoid metabolites are continuously revealed . Future research will focus on the functional evolution of carotenoids, the agricultural and horticultural application, and some key areas .
properties
InChI |
InChI=1S/C40H56O4/c1-29(17-13-19-31(3)21-22-35-36(5,6)25-33(41)27-38(35,9)43)15-11-12-16-30(2)18-14-20-32(4)23-24-40-37(7,8)26-34(42)28-39(40,10)44-40/h11-21,23-24,33-34,41-43H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,24-23+,29-15+,30-16+,31-19+,32-20-/t22?,33-,34-,38+,39+,40-/m0/s1 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYAYSRVSAJXTE-FTLOKQSXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C=C=C1C(CC(CC1(C)O)O)(C)C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C=C=C1[C@](C[C@H](CC1(C)C)O)(C)O)/C=C/C=C(/C)\C=C\[C@]23[C@](O2)(C[C@H](CC3(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701318362 | |
Record name | Neoxanthin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701318362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Neoxanthin | |
CAS RN |
14660-91-4 | |
Record name | Neoxanthin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014660914 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Neoxanthin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701318362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NEOXANTHIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK8M5T48AI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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